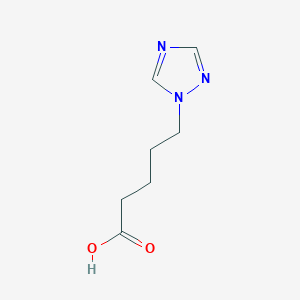![molecular formula C14H16Cl3N3OS B15323635 N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a dichlorothiophene moiety and a guanidine group, making it a subject of interest for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride typically involves multiple steps, starting with the preparation of the dichlorothiophene intermediate. This intermediate is then reacted with a phenylpropoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group is known to form strong hydrogen bonds with target molecules, facilitating its binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine sulfate
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine nitrate
Uniqueness
Compared to its analogs, N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This uniqueness makes it particularly valuable for certain applications where these properties are critical .
Properties
Molecular Formula |
C14H16Cl3N3OS |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-[2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H15Cl2N3OS.ClH/c15-12-8-9(13(16)21-12)4-3-7-20-11-6-2-1-5-10(11)19-14(17)18;/h1-2,5-6,8H,3-4,7H2,(H4,17,18,19);1H |
InChI Key |
XBPITGNWNZWYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)OCCCC2=C(SC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


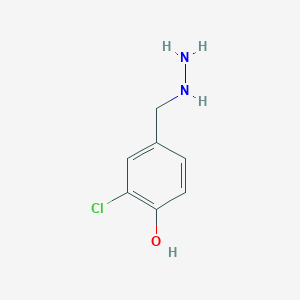
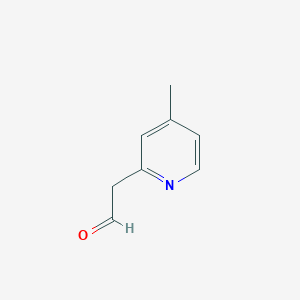


![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
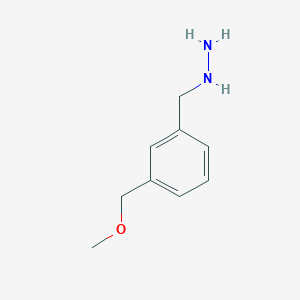

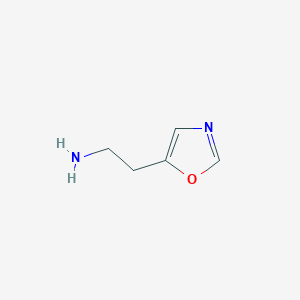
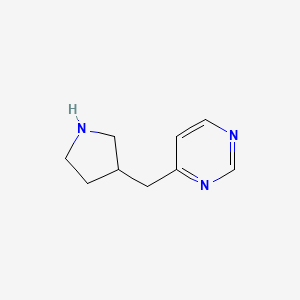
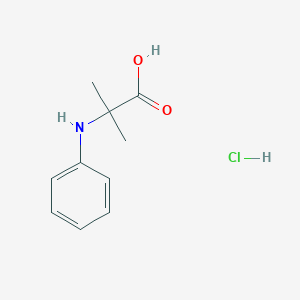
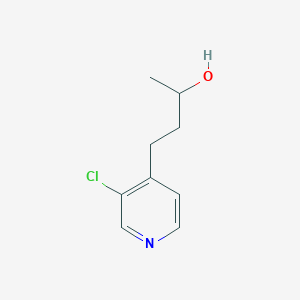

![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
